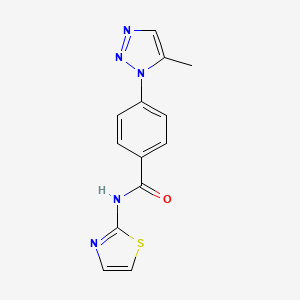

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

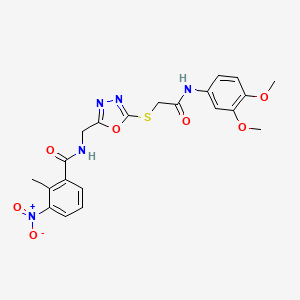

The compound "4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide" is a molecule that likely contains a triazole ring, a thiazole moiety, and a benzamide group. These structural features are common in compounds with potential biological activities, such as anticancer properties. The triazole and thiazole rings are heterocyclic structures that are often found in pharmaceuticals due to their ability to interact with various biological targets.

Synthesis Analysis

The synthesis of compounds related to "4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide" involves the formation of Schiff's bases containing thiadiazole and benzamide groups, which are synthesized under microwave irradiation, providing a cleaner and more efficient method compared to traditional thermal heating . Another related synthesis involves the cyclization of thioamides with chloroacetate derivatives . These methods highlight the importance of microwave-assisted synthesis and cyclization reactions in the formation of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves intricate hydrogen bonding and the formation of stable three-dimensional networks, as seen in the crystal structure determination of a related compound . The presence of heteroatoms like nitrogen and sulfur in the triazole and thiazole rings contributes to the potential for diverse molecular interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include base-catalyzed cyclization, heterocyclization, and reactions with halides under microwave irradiation . Additionally, a Fries rearrangement, which is a regioselective synthesis method, has been used to synthesize a related compound under catalyst- and solvent-free conditions . These reactions are crucial for constructing the complex molecular architecture of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple heterocycles within the molecule can lead to significant biological activity, as evidenced by the promising anticancer activity of related compounds against various human cancer cell lines . Theoretical studies, such as density functional theory (DFT) calculations, are used to predict the behavior of these molecules during synthesis and their potential interactions with biological targets .

Scientific Research Applications

Triazole Derivatives in Scientific Research

Triazoles are a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. They are known for their versatility and wide range of applications in medicinal chemistry and drug design. Triazoles have been explored for their antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. The development of 1,2,3-triazole-containing compounds through click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition, has been a significant advancement. This method provides a powerful tool for constructing complex molecules with high selectivity and efficiency, which are crucial in the design of new therapeutic agents (Kaushik et al., 2019; Verma et al., 2019).

Thiazole Derivatives in Scientific Research

Thiazoles, another class of heterocyclic compounds with a sulfur and nitrogen atom in the ring, exhibit a broad spectrum of biological activities. They are integral in developing compounds with potential applications in treating various diseases due to their anti-viral, anti-microbial, anti-inflammatory, and anti-tumor properties. The structural diversity and functionalizability of thiazoles make them valuable scaffolds in drug discovery and development. Research on benzothiazole derivatives highlights their significance in medicinal chemistry, offering insights into the synthesis and pharmacological evaluation of these compounds for therapeutic applications (Bhat & Belagali, 2020; Sumit et al., 2020).

properties

IUPAC Name |

4-(5-methyltriazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS/c1-9-8-15-17-18(9)11-4-2-10(3-5-11)12(19)16-13-14-6-7-20-13/h2-8H,1H3,(H,14,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEWPCYZWURFCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(E)-2-phenylethenesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510886.png)

![[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methanol](/img/structure/B2510887.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2510890.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2510895.png)

![Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2510897.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate](/img/structure/B2510899.png)

![7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B2510902.png)

![2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2510903.png)

![(R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B2510905.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2510906.png)